Amantadine-d6

Bioanalysis LC-MS/MS Matrix Effect

Quantification bias from non-isotopic internal standards compromises regulatory bioequivalence studies. Amantadine-d6 is the essential SIL-IS for accurate amantadine determination by LC-MS/MS. • Enables FDA/EMA-validated methods: precision ≤5.42% CV, accuracy 98.47-105.72% (0.5-500 ng/mL) • Co-elutes with analyte, identical ionization - corrects matrix effects • Certified reference material for plasma, food safety (LOD 0.18 ng/mL), and preclinical metabolism studies

Molecular Formula C10H17N
Molecular Weight 157.29 g/mol
Cat. No. B15141316
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmantadine-d6
Molecular FormulaC10H17N
Molecular Weight157.29 g/mol
Structural Identifiers
SMILESC1C2CC3CC1CC(C2)(C3)N
InChIInChI=1S/C10H17N/c11-10-4-7-1-8(5-10)3-9(2-7)6-10/h7-9H,1-6,11H2/i4D2,5D2,6D2
InChIKeyDKNWSYNQZKUICI-KETLRHEYSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Amantadine-d6 Procurement Guide


Amantadine-d6 (CAS 1219805-53-4) is a highly characterized deuterated analog of the adamantane antiviral and antiparkinsonian agent amantadine, in which six hydrogen atoms are substituted with deuterium atoms [1]. This mass difference (+6 Da) enables its primary application as a stable isotope-labeled internal standard (SIL-IS) in mass spectrometry-based quantitative analysis [1]. Synthesized to chemical purities exceeding 98-99% and isotopic enrichments from 5% to 99 atom % D [2], it is engineered to co-elute and ionize identically to its non-deuterated counterpart in LC-MS/MS workflows, thereby correcting for analytical variability and matrix effects, ensuring method accuracy and reproducibility in demanding bioanalytical and pharmacokinetic studies [1].

Workflow
SIL-IS for LC-MS/MS bioanalysis
Selection
Deuterated amantadine internal standard
Use Context
Quantitative method validation research

Why Amantadine-d6 Cannot Be Substituted


Substituting Amantadine-d6 with a non-isotopic analog, a less extensively deuterated form like Amantadine-d15, or an alternative 13C-labeled standard introduces quantifiable and scientifically demonstrable risks to data integrity. Non-isotopic internal standards exhibit differing extraction recovery and ionization efficiency, failing to correct for matrix effects and leading to inaccurate quantification [1]. Between deuterated analogs, Amantadine-d15's larger mass shift can cause chromatographic retention time separation from the analyte, compromising its ability to track and correct for dynamic matrix effects [2]. Furthermore, the choice of internal standard directly impacts method sensitivity and validation metrics; a validated method using Amantadine-d6 has demonstrated an LLOQ of 0.50 ng/mL, a performance characteristic that cannot be assumed when substituting with an alternative standard [3]. For procurement, selecting a validated, high-purity batch with a verifiable Certificate of Analysis is essential for regulatory compliance in bioequivalence, forensic, and pharmacokinetic studies [3].

Unlabeled amantadine
Analytically indistinguishable from target analyte in MS; co-elution without mass differentiation prevents accurate quantification.
Non-isotopic analog IS
Differential extraction recovery and matrix effects introduce quantification bias; matrix factor compensation may shift significantly.
Alternative d15 label
Larger mass shift (+15 Da) may cause chromatographic retention time drift, compromising co-elution and matrix-effect correction.

Amantadine-d6 Performance Evidence


Matrix Effect Normalization vs. Non-Isotopic Internal Standards

In a validated LC-MS/MS method for human plasma, the use of Amantadine-d6 as an internal standard effectively normalized the matrix effect, with IS-normalized matrix factors ranging from 0.981 to 1.012, demonstrating near-complete correction of ion suppression/enhancement [1]. In contrast, analytical methods for amantadine in food matrices that do not employ a deuterated internal standard typically report wider recovery ranges (e.g., 76-123%) and higher variability (%RSD ≤12%), highlighting the superior accuracy and precision afforded by the isotopic analog [2].

Matrix effect normalization
Head-to-head
IS-normalized MF: 0.981–1.012
Deviation ≤ 1.9% from ideal (1.000)
Supports matrix-effect correction review
Human plasma, SPE, LC-ESI-MS/MS MRM
Bioanalysis LC-MS/MS Matrix Effect

Mass Spectrometric Differentiation vs. Unlabeled Amantadine

Amantadine-d6 is available with chemical purity >98-99% and isotopic enrichment from 5% to 99 atom % D [1], providing a +6 Da mass shift (from m/z 152.1 to 158.1) that minimizes isotopic crosstalk with the analyte [2]. In contrast, Amantadine-d15, while offering a larger +15 Da shift, is prone to chromatographic resolution from the unlabeled analyte due to the significant deuterium isotope effect, a known phenomenon where extensive deuteration alters retention time, potentially undermining accurate quantification [3].

Mass spectrometric shift
Head-to-head
+6 Da mass shift
d6: m/z 158.0→141.1 vs. unlabeled: 152.1→135.1
Enables interference-free MRM differentiation
ESI+ MRM, triple quadrupole MS
Analytical Chemistry Isotope Dilution Internal Standard Selection

Deuterium Labeling Strategy for Co-Elution: vs. d15

A validated LC-MS/MS method utilizing Amantadine-d6 as an internal standard achieved a lower limit of quantification (LLOQ) of 0.50 ng/mL in human plasma, with an intra- and inter-batch precision of ≤5.42% [1]. In contrast, a high-throughput HPLC-MS/MS method employing Amantadine-d15 as the internal standard reported a significantly higher LLOQ of 15 ng/mL using a reduced sample volume of 20 µL [2]. While the latter method offers higher throughput with a smaller sample volume, the Amantadine-d6 method demonstrates a 30-fold improvement in sensitivity, a critical parameter for detecting low drug concentrations in terminal elimination phases.

Co-elution: d6 vs. d15
Cross-study
d6 validated co-elution in human plasma
d15 may exhibit inverse isotope retention shift
Supports method robustness for ISTD selection
Reversed-phase C18, ACN/ammonium formate pH 3.0
Method Validation Bioequivalence LLOQ

Certified Purity vs. Structural Analogs

Amantadine-d6 is supplied with detailed Certificates of Analysis (CoA) and characterization data that meet stringent regulatory requirements for use as a reference standard in Abbreviated New Drug Application (ANDA) submissions and method validation . While generic isotope-labeled amantadine products may have lower purity, Amantadine-d6 from reputable vendors is characterized to a chemical purity of >98-99% [1]. This level of purity and documentation is essential for generating defensible data for regulatory filing.

Certified purity
Class-level
≥ 98% (HPLC, CoA)
CRM documentation provided
Specification review for method validation
Data to verify per vendor CoA
Quality Control Reference Standards ANDA

Amantadine-d6 Application Scenarios


Regulatory Bioequivalence & PK Analysis

Amantadine-d6 is the optimal internal standard for quantifying amantadine in human plasma for regulatory bioequivalence studies. A validated LC-ESI-MS/MS method utilizing this SIL-IS demonstrated an LLOQ of 0.50 ng/mL and an extraction recovery of 97.89-100.28%, with IS-normalized matrix factors from 0.981 to 1.012 [1]. This performance supports accurate and precise measurement of drug concentrations over a wide dynamic range (0.50-500 ng/mL), enabling reliable determination of Cmax, Tmax, and AUC in clinical trials [1].

Clinical Therapeutic Drug Monitoring & Toxicology

In forensic toxicology, where sample matrices are complex and chain-of-custody is paramount, Amantadine-d6 enables rapid and reliable quantification of amantadine and rimantadine in human blood and urine. A validated UPLC-MS/MS method using this internal standard achieved a linear range of 1.0–1000.0 ng/mL with mean recoveries of 82.16–105.43% and precision (%RSD) of 3.57–10.39% [2]. This robust performance ensures that analytical results can withstand legal and regulatory scrutiny [2].

Food Safety and Residue Analysis

Amantadine-d6 is an essential component in methods for detecting and quantifying amantadine residues in complex food matrices like chicken jerky pet treats. The use of a deuterated internal standard corrects for matrix effects that would otherwise lead to inaccurate quantification, as evidenced by average recoveries ranging from 76 to 123% with %RSD ≤12% in fortified samples [3]. This application is critical for food safety monitoring and compliance with regulatory limits [3].

In Vitro Metabolism & DDI Studies

Amantadine-d6, supplied with detailed Certificates of Analysis (CoA) and characterization data compliant with regulatory guidelines, is a suitable reference standard for method development, analytical method validation (AMV), and quality control (QC) applications in support of ANDA submissions . Its use ensures traceability and compliance in commercial production and stability testing of amantadine drug products .

Application
Selection Property
Validation Focus
Bioequivalence PK research
SIL-IS co-elution and ion suppression compensation
Accuracy/precision endpoint review
Research PK monitoring context
Sensitivity and reproducibility in human plasma research matrices
LLOQ and inter-batch precision review
Food safety residue analysis
Matrix-effect control in complex tissue matrices
Recovery and specificity at regulatory levels
In vitro metabolism and DDI studies
Isotopic tracer differentiation in metabolic systems
Metabolite profiling and pathway interpretation
Research-use-only ISTD. Validation endpoints require method-specific review.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


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